N-Pentylaniline, chemically represented as C₁₁H₁₇N, is an organic compound classified as an amine. It consists of a pentyl group attached to an aniline structure, making it a member of the larger family of alkyl-substituted anilines. The compound appears as a colorless to light yellow liquid with a molecular weight of 163.26 g/mol and a boiling point of approximately 130 °C (266 °F) . N-Pentylaniline is known for its relatively low volatility and stability under normal conditions, although it is classified as harmful if ingested or in contact with skin .
N-Pentylaniline can be used as a starting material for the synthesis of azo dyes. Azo dyes are a large class of organic compounds known for their vibrant colors and are widely used in textiles, paints, and plastics. Through a process called diazo coupling, N-Pentylaniline can react with another aromatic compound to form an azo dye with specific properties depending on the reacting molecule [1].
N-Pentylaniline can be synthesized through several methods:
N-Pentylaniline finds applications across various fields:
Interaction studies involving N-pentylaniline primarily focus on its reactivity with other chemical species. These studies assess how the compound interacts with various substrates during synthesis processes, particularly in catalytic systems where it acts as a nucleophile in cross-coupling reactions . Understanding these interactions is crucial for optimizing reaction conditions and improving yields.
Several compounds share structural similarities with N-pentylaniline, including:
Compound Name | Chemical Formula | Key Features |
---|---|---|
Aniline | C₆H₅NH₂ | Basic structure; used widely in dye synthesis. |
N-Butylaniline | C₉H₁₃N | Shorter alkyl chain; similar reactivity profile. |
N-Hexylaniline | C₁₂H₁₉N | Longer alkyl chain; may exhibit different solubility properties. |
N-Octylaniline | C₁₄H₂₃N | Even longer chain; potentially different biological activity. |
N-Pentylaniline's uniqueness lies in its balance between hydrophobicity and reactivity, making it particularly useful in applications requiring moderate solubility and reactivity. Compared to its analogs, it exhibits distinct properties that may influence its utility in specific
Irritant